2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound with a complex structure that includes a benzamide moiety and a pyrroloquinoline system
Mechanism of Action
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels .
Mode of Action
The compound interacts with the THR-β receptor in the liver. The beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the THR-β . Adverse effects, including cardiac effects, are mediated by Thyroid Hormone Receptor α (THR-α) .
Biochemical Pathways
The compound’s interaction with the THR-β receptor affects the thyroid hormone pathway. This pathway plays a crucial role in lipid metabolism, and its modulation can lead to changes in lipid levels .
Pharmacokinetics
It has been shown to exhibit an excellent safety profile in clinical trials . It has been administered at once daily oral doses of 50 mg or higher for 2 weeks, leading to decreased LDL cholesterol (LDL-C) and triglycerides (TG) .
Result of Action
The compound’s action on the THR-β receptor leads to a decrease in LDL cholesterol and triglycerides . This can have beneficial effects in the treatment of dyslipidemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multiple steps:
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Formation of the Pyrroloquinoline Core: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core. Common reagents include strong acids like hydrochloric acid or bases like sodium hydroxide.
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Amidation: : The final step involves the formation of the benzamide moiety. This can be done by reacting the chlorinated pyrroloquinoline with 2-aminobenzoyl chloride under conditions that promote amide bond formation, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrroloquinoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be performed on the carbonyl group of the benzamide moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: : The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a catalyst or a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, 2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, preliminary studies suggest that this compound may have activity against certain types of cancer cells. Its mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell survival.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-7-yl)benzamide
- 2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-9-yl)benzamide
Uniqueness
The uniqueness of 2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide lies in its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the position of the substituents on the pyrroloquinoline core.
Properties
IUPAC Name |
2,5-dichloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-12-3-4-15(20)14(9-12)18(24)21-13-6-10-2-1-5-22-16(23)8-11(7-13)17(10)22/h3-4,6-7,9H,1-2,5,8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBUWVCPXFEQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=CC(=C4)Cl)Cl)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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